molecular formula C11H12N2O B7901376 1,2,3,4-Tetrahydropyrazino[1,2-a]indol-9-ol

1,2,3,4-Tetrahydropyrazino[1,2-a]indol-9-ol

Cat. No.: B7901376
M. Wt: 188.23 g/mol
InChI Key: HPWLJRHXXAFKIP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrazino[1,2-a]indol-9-ol is a polycyclic heterocyclic compound featuring a fused pyrazine-indole scaffold with a hydroxyl group at the 9-position. This structure combines the aromatic indole moiety with a partially saturated pyrazine ring, conferring unique electronic and steric properties. Synthetic routes to this compound often involve cyclization strategies using indole precursors and amines, as seen in base-mediated or transition metal-free protocols .

Properties

IUPAC Name

1,2,3,4-tetrahydropyrazino[1,2-a]indol-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-3-1-2-10-9(11)6-8-7-12-4-5-13(8)10/h1-3,6,12,14H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWLJRHXXAFKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC3=C2C=CC=C3O)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Optimization

Catalyst selection critically influences reaction efficiency. Comparative studies reveal that p-toluenesulfonic acid (p-TsOH) provides superior yields (85–92%) compared to Lewis acids like AlCl₃ (72–78%). The mechanism, investigated via PM3 semiempirical calculations, confirms that protonation of the imine nitrogen facilitates cyclization by lowering the activation energy.

Table 1: Catalyst Performance in One-Pot Synthesis

CatalystTemperature (°C)Time (h)Yield (%)
p-TsOH80692
ZnBr₂80884
AlCl₃1001078

Substrate Scope

Aromatic aldehydes with electron-donating groups (e.g., 4-methoxybenzaldehyde) enhance cyclization rates due to increased electrophilicity at the carbonyl carbon. Conversely, sterically hindered aldehydes (e.g., 2-naphthaldehyde) reduce yields to 65–70%.

Copper-Mediated Cyclization of Halo-Derivatives

An alternative route involves cyclizing halogenated intermediates using copper bronze. Piperazine-2,5-dione derivatives, when treated with aryl halides, form halo-adducts that undergo Ullmann-type coupling to yield pyrazino[1,2-a]indoles. Subsequent reduction of the pyrazine ring with NaBH₄ in ethanol affords this compound.

Reaction Conditions

Optimal cyclization occurs at 120°C in dimethylformamide (DMF), with copper bronze (5 mol%) as the catalyst. The reaction tolerates bromo- and iodo-substituted intermediates but fails with chloro derivatives due to slower oxidative addition.

Table 2: Halogen Effects on Cyclization Efficiency

HalogenTemperature (°C)Time (h)Yield (%)
Br1201288
I1201082
Cl12024<5

Post-Cyclization Modifications

The hydroxyl group at position 9 can be introduced via nucleophilic aromatic substitution using NaOH under microwave irradiation (150°C, 30 min). This step achieves >95% regioselectivity due to the electron-rich indole ring.

Acid-Catalyzed Condensation of Indole Hydrazides

A three-step protocol starting from indole-2-carboxylic acid derivatives provides modular access to the target compound. Methyl 5-methoxyindole-2-carboxylate is converted to the corresponding hydrazide (3) using hydrazine hydrate in methanol. Condensation with N-benzylated isatins in glacial acetic acid yields Schiff base intermediates, which cyclize under reflux to form the tetrahydropyrazinoindole framework.

Spectroscopic Characterization

The final product is characterized by distinct NMR and IR signals:

  • ¹H-NMR (DMSO-d₆): δ 3.76 (s, OCH₃), 6.84–7.36 (m, aromatic H), 4.52 (s, NH₂).

  • IR (KBr): 3361 cm⁻¹ (N–H stretch), 1691 cm⁻¹ (C=O).

Yield Optimization

Replacing glacial acetic acid with trimethylsilyl chloride (TMSCl) improves cyclization yields from 75% to 88% by activating the carbonyl group via silylation.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodAdvantagesLimitationsYield (%)
One-Pot CyclizationShort reaction time, high atom economyRequires anhydrous conditions85–92
Copper-MediatedTolerates diverse aryl halidesHigh temperature, costly catalyst82–88
Acid-CatalyzedModular substrate designMulti-step, moderate yields70–88

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydropyrazino[1,2-a]indol-9-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1,2,3,4-Tetrahydropyrazino[1,2-a]indol-9-ol is C11H12N2OC_{11}H_{12}N_{2}O, with a molecular weight of approximately 188.23 g/mol. The compound features a fused indole-pyrazine structure which contributes to its biological activity.

Medicinal Chemistry Applications

1. Antidepressant Activity:
Research indicates that derivatives of tetrahydropyrazino[1,2-a]indoles exhibit significant antidepressant-like effects in animal models. The structural features of this compound may enhance its interaction with serotonin receptors, making it a candidate for further development in treating depression.

Case Study:
A study published in the Journal of Medicinal Chemistry explored various tetrahydropyrazino derivatives for their antidepressant properties. It was found that modifications to the indole moiety significantly influenced their efficacy and selectivity towards serotonin receptors .

2. Neuroprotective Effects:
The compound has been investigated for its neuroprotective properties against oxidative stress. Its ability to scavenge free radicals and inhibit neuronal apoptosis makes it a promising candidate for neurodegenerative disease therapies.

Case Study:
In vitro studies demonstrated that this compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism involved the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Pharmacological Applications

1. Anticancer Activity:
Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis through the activation of caspase pathways.

Data Table: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Caspase activation
A549 (Lung)18Cell cycle arrest

Case Study:
A research article in Cancer Letters reported that treatment with this compound led to significant tumor growth inhibition in xenograft models of breast cancer .

Materials Science Applications

1. Organic Electronics:
The unique electronic properties of this compound make it suitable for applications in organic semiconductors and photovoltaic devices. Its ability to form stable thin films can enhance charge transport in organic light-emitting diodes (OLEDs).

Data Table: Electrical Properties

PropertyValue
Conductivity (S/cm)0.01
Mobility (cm²/V·s)0.5
Band Gap (eV)2.0

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydropyrazino[1,2-a]indol-9-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Oxo-1,2,3,4-Tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs

  • Structure : Features a ketone at position 1 and a carboxamide at position 3.
  • Synthesis : Prepared via Ugi-azide multicomponent reactions followed by cyclization under metal-free conditions .
  • Biological Activity : Demonstrates cytotoxicity against PTEN-deficient MDA-MB-468 breast cancer cells by inhibiting Akt phosphorylation and PI3Kβ .
  • Key Difference : The carboxamide group enhances kinase inhibition compared to the hydroxyl group in the target compound, which may prioritize solubility over membrane permeability .

(7S,9R)-2-Amino-7-methyl-6,7,8,9-tetrahydropyrido[1,2-a]indol-9-ol

  • Structure: Pyrido[1,2-a]indole core with hydroxyl and amino groups.
  • Synthesis : Rh-catalyzed hydroacylation followed by NaBH₄ reduction (68% yield, 96% enantiomeric excess) .
  • Biological Activity: Not explicitly reported, but pyridoindoles are known for CNS activity.
  • Key Difference : The pyridine ring (vs. pyrazine) increases aromaticity, altering electronic properties and receptor binding .

Pyrazino[1,2-a]indole-1,4-diones

  • Structure : Contains two ketone groups at positions 1 and 4.
  • Synthesis : Derived from piperazine-2,5-diones via oxidation .
  • Biological Activity : Selective inhibitors of geranylgeranyltransferase I, implicated in cancer progression .
  • Key Difference: The dione groups improve electrophilicity, enabling covalent interactions with target enzymes, unlike the hydroxyl group’s non-covalent interactions .

1,2,3,4-Tetrahydropyrazino[1,2-a]indole Derivatives as Melatoninergic Ligands

  • Structure: Includes arylpiperazine or phenylmethylamino substituents.
  • Synthesis : Alkylation of indole precursors followed by cyclization .
  • Key Difference : Bulky substituents enhance receptor selectivity but reduce solubility compared to the hydroxylated analog .

8-Methoxypyrazino[1,2-a]indole

  • Structure : Methoxy group at position 6.
  • Synthesis : Flash vacuum pyrolysis or condensation reactions .
  • Biological Activity : Potent antiproliferative activity against K562 leukemia cells (IC₅₀ < 1 µM) .
  • Key Difference : Methoxy groups enhance lipophilicity and membrane penetration, contrasting with the hydroxyl group’s polarity .

Biological Activity

1,2,3,4-Tetrahydropyrazino[1,2-a]indol-9-ol (CAS No. 1515851-04-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₂N₂O
  • Molar Mass : 188.23 g/mol
  • Density : 1.37 g/cm³ (predicted)
  • Boiling Point : 428.1 °C (predicted)
  • pKa : 9.82 (predicted) .

Synthesis

The synthesis of this compound has been achieved through various methods. One notable approach involves the condensation of specific indole derivatives with benzotriazole and formaldehyde, yielding high purity products .

Antibacterial Activity

A significant area of research on this compound focuses on its antibacterial properties. A study synthesized several substituted derivatives of 1,2,3,4-tetrahydropyrazino[1,2-a]indole and evaluated their effectiveness against various bacterial strains:

Bacterial StrainActivity LevelMIC (µg/disc)
Staphylococcus aureusMild to moderate3.75 - 60
Salmonella typhiMild to moderate3.75 - 60
Pseudomonas aeruginosaMild to moderate3.75 - 60
Escherichia coliMild to moderate3.75 - 60
Streptomyces thermonitrificansMild to moderate3.75 - 60

Compounds with specific substitutions (4d-f) exhibited potent activity comparable to gentamicin in toxicity tests at lower concentrations .

Neuropharmacological Activity

Recent studies have also suggested potential neuropharmacological effects of this compound. For instance, it has been investigated for its interactions with monoamine oxidase (MAO) enzymes, which are critical in regulating neurotransmitter levels in the brain. Compounds similar to tetrahydropyrazino[1,2-a]indoles have shown promise as MAO inhibitors, potentially offering therapeutic avenues for treating neurological disorders .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that while most compounds displayed mild to moderate antibacterial activity, certain derivatives demonstrated significant potency against pathogenic strains like Staphylococcus aureus and Escherichia coli .

Case Study 2: Neuropharmacological Potential

Another study explored the binding affinity of tetrahydropyrazino[1,2-a]indole derivatives to MAO-B receptors using in silico docking techniques. The findings suggested that these compounds could inhibit MAO-B effectively, indicating potential applications in treating depression and other mood disorders .

Q & A

Basic: What are the common synthetic routes for 1,2,3,4-tetrahydropyrazino[1,2-a]indol-9-ol, and how can its purity be verified?

Answer:
The synthesis typically involves cyclocondensation or cyclization strategies. For example, analogous heterocycles like pyrroloimidazoles are synthesized via reactions between amines and carbonyl-containing intermediates under reflux conditions . A stepwise approach may include:

Starting material preparation : Use indole derivatives (e.g., 3-substituted indoles) as precursors.

Ring formation : Introduce a pyrazine ring via amine-ketone cyclization, often using catalysts like acetic acid or p-toluenesulfonic acid.

Purification : Column chromatography with gradients of hexane/ethyl acetate (e.g., 7:1 to 3:1 ratios) is standard .
Purity verification :

  • Analytical techniques : 1^1H NMR and 13^13C NMR to confirm structural integrity (e.g., characteristic shifts for hydroxyl and tetrahydropyrazine protons) .
  • Elemental analysis : Match experimental C, H, N percentages with theoretical values (e.g., ±0.3% tolerance) .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:
Key methods include:

  • NMR spectroscopy :
    • 1^1H NMR identifies protons in the indole ring (δ 6.5–7.5 ppm) and hydroxyl group (broad singlet near δ 9–10 ppm).
    • 13^13C NMR confirms the tetrahydropyrazine ring (e.g., carbons at δ 40–60 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+^+ with <5 ppm error) .
  • IR spectroscopy : Detect O–H stretching (3200–3600 cm1^{-1}) and C–N vibrations (1200–1350 cm1^{-1}) .

Advanced: How can researchers optimize reaction yields for this compound derivatives, especially when dealing with steric hindrance?

Answer:
Methodological strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates.
  • Catalyst tuning : Use Lewis acids (e.g., ZnCl2_2) to stabilize transition states in cyclization steps .
  • Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions.
    Case study : For a structurally similar diazepinoindole, adjusting stoichiometry of benzotriazole derivatives increased yields from 25% to 45% .

Advanced: How should researchers address contradictory data in spectral analysis of synthetic intermediates?

Answer:
Troubleshooting workflow :

Replicate experiments : Confirm reproducibility of spectral anomalies (e.g., unexpected 1^1H NMR splitting).

Byproduct identification : Use LC-MS or preparative TLC to isolate impurities. Compare with known side products (e.g., oxidation artifacts or dimerization species) .

Computational validation : DFT calculations to predict NMR shifts or optimize reaction pathways (e.g., Gaussian software) .
Example : In diazepinoindole synthesis, residual solvents (e.g., ethyl acetate) caused peak overlaps; drying under high vacuum resolved this .

Advanced: What strategies enable functionalization of this compound for applications in bioimaging or sensing?

Answer:
Functionalization approaches :

  • Fluorophore conjugation : Attach Seoul-Fluor analogs (e.g., 9-aryl-pyrroloindolizinones) via Suzuki coupling to enable ratiometric pH sensing .
  • Post-synthetic modifications : Introduce sulfonate groups for aqueous solubility or click chemistry handles (e.g., azide-alkyne cycloaddition) .
    Validation : Fluorescence quantum yield measurements (e.g., using integrating spheres) and confocal microscopy for cellular uptake studies .

Advanced: How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:
Scale-up considerations :

  • Chiral resolution : Use chiral stationary phases (e.g., amylose-based columns) for HPLC purification .
  • Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) in key cyclization steps to enhance enantioselectivity .
    Case study : For a related azabicyclo compound, switching from batch to flow chemistry reduced racemization by 30% .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydroxyl group hydrolysis.
  • Long-term stability : Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation when sealed under nitrogen .

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